molecular formula C23H20N2OS B2548360 N-(4-(4-isopropylphenyl)thiazol-2-yl)-1-naphthamide CAS No. 313528-94-8

N-(4-(4-isopropylphenyl)thiazol-2-yl)-1-naphthamide

Cat. No.: B2548360
CAS No.: 313528-94-8
M. Wt: 372.49
InChI Key: HCQLQIIYGSSZLB-UHFFFAOYSA-N
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Description

N-(4-(4-isopropylphenyl)thiazol-2-yl)-1-naphthamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of an isopropylphenyl group attached to the thiazole ring and a naphthamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Scientific Research Applications

N-(4-(4-isopropylphenyl)thiazol-2-yl)-1-naphthamide has several scientific research applications:

Safety and Hazards

The safety and hazards associated with “N-(4-(4-isopropylphenyl)thiazol-2-yl)-1-naphthamide” would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-1-naphthamide typically involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the reaction of the thiazole derivative with 1-naphthoyl chloride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-isopropylphenyl)thiazol-2-yl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-methylphenyl)thiazol-2-yl)-1-naphthamide
  • N-(4-(4-chlorophenyl)thiazol-2-yl)-1-naphthamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-1-naphthamide

Uniqueness

N-(4-(4-isopropylphenyl)thiazol-2-yl)-1-naphthamide is unique due to the presence of the isopropyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to other similar compounds .

Properties

IUPAC Name

N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-15(2)16-10-12-18(13-11-16)21-14-27-23(24-21)25-22(26)20-9-5-7-17-6-3-4-8-19(17)20/h3-15H,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQLQIIYGSSZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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